molecular formula C8H15ClN2O2 B1375729 N-tert-butyl-2-(2-chloroacetamido)acetamide CAS No. 1226095-75-5

N-tert-butyl-2-(2-chloroacetamido)acetamide

Cat. No.: B1375729
CAS No.: 1226095-75-5
M. Wt: 206.67 g/mol
InChI Key: WUZSQJRRNZQDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloroacetamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield tert-butylamine and chloroacetic acid.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloroacetamido)acetamide involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-(2-chloroacetamido)acetamide is unique due to the presence of both the tert-butyl and chloroacetamido groups, which confer distinct reactivity and stability. This makes it a valuable compound in various fields, from organic synthesis to medicinal chemistry .

Properties

IUPAC Name

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSQJRRNZQDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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